molecular formula C10H6O4 B1449596 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde CAS No. 51751-34-9

4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

Cat. No.: B1449596
CAS No.: 51751-34-9
M. Wt: 190.15 g/mol
InChI Key: WNIIGYLAWCFYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several routes. One common method involves the reaction of 4-hydroxycoumarin with hexamethylenetetramine under acidic conditions . The reaction typically proceeds as follows:

    Starting Materials: 4-Hydroxycoumarin and hexamethylenetetramine.

    Reaction Conditions: Acidic medium, often using acetic acid.

    Procedure: The reactants are mixed and heated, leading to the formation of the desired product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .

Properties

IUPAC Name

4-hydroxy-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIIGYLAWCFYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51751-34-9
Record name 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in recent research?

A1: this compound serves as a versatile starting material for synthesizing various bioactive compounds. Recent research has explored its use in creating novel antibacterial agents. For example, derivatives like 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde (1a), 4,7-Bis-(3-hydroxy-propylamino)-2-oxo2H-chromene-3-carbaldehyde (2a), and others have been synthesized and characterized for their potential antibacterial applications. []

Q2: What are the key structural features of the synthesized derivatives and how are they characterized?

A2: The synthesized derivatives are characterized by modifications at the 4 and 7 positions of the this compound core structure. These modifications introduce various functional groups, such as chlorine atoms and amino-propyl chains. The structures of these derivatives are confirmed using a combination of techniques including melting point determination, Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C). These techniques provide information about the functional groups present and the connectivity of atoms within the molecules. []

Q3: What is the reported antibacterial activity of these synthesized derivatives?

A3: The synthesized this compound derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, these compounds have shown bacteriostatic and bactericidal activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus at concentrations of 2 mg/mL, 3 mg/mL, and 5 mg/mL. [] Further research is needed to elucidate their mechanism of action and assess their potential for development into new antibacterial therapies.

Q4: Beyond antibacterial activity, what other applications have been explored for this compound derivatives?

A4: 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehydes have been explored for their utility in synthesizing pyridine derivatives via reactions with enamines. [] Additionally, these compounds can be used to construct 3,4-dihydro-1,2-diazete rings through a 4π electron cyclization reaction involving their [(1E)-arylmethylene] hydrazone derivatives. [] These research directions highlight the versatility of this compound as a building block for diverse chemical synthesis.

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